molecular formula C5H3Cl2N3O B1266952 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde CAS No. 5604-46-6

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

Cat. No.: B1266952
CAS No.: 5604-46-6
M. Wt: 192 g/mol
InChI Key: GOJUJUVQIVIZAV-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of amino and aldehyde functional groups, as well as two chlorine atoms attached to the pyrimidine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .

Biochemical Analysis

Biochemical Properties

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine-based compounds. It interacts with various enzymes and proteins, facilitating the formation of N-heterocyclic systems. The compound undergoes aromatic nucleophilic substitution reactions, leading to the formation of amination, solvolysis, and condensation products under mild conditions . These interactions are crucial for the synthesis of biologically active molecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It exerts its effects by forming stable complexes with target enzymes or proteins, leading to changes in their activity and function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Identifying the optimal dosage is crucial for minimizing potential side effects and maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding the compound’s role in metabolic pathways is essential for elucidating its biochemical functions and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, making it essential to understand these patterns for optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction involves the following steps:

    Formation of Vilsmeier Reagent: N,N-Dimethylformamide (DMF) is added to phosphorus oxychloride (POCl3) at 0°C over 20 minutes.

    Reaction with Pyrimidine: 2-Amino-4,6-dichloropyrimidine is slowly added to the reaction mixture, which is then refluxed for 4 hours.

    Isolation of Product: The reaction mixture is concentrated under vacuum, and the residue is added to ice water. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amination Products: Substituted pyrimidines with various amino groups.

    Reduction Products: 2-Amino-4,6-dichloropyrimidine-5-methanol.

    Condensation Products: Pyrazole derivatives

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4,6-dichloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJUJUVQIVIZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295395
Record name 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5604-46-6
Record name 5604-46-6
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Record name 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions can 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergo?

A: This compound displays versatility in its reactions, engaging in various transformations including aromatic nucleophilic substitution reactions (SNAr). [] It can undergo amination, solvolysis, and condensation processes, often under mild conditions. [] These reactions are particularly useful for constructing pyrimidine-based precursors for synthesizing various N-heterocyclic systems. []

Q2: How is this compound used in the synthesis of 5-deazaflavines?

A: This compound serves as a key starting material in the synthesis of 5-deazaflavines, which are pyrimido[4,5-b]quinoline derivatives. [] The process involves selective monoamination of this compound with aliphatic or aromatic amines to create N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes. [] These intermediates then undergo microwave-assisted intramolecular cyclization to yield the desired 5-deazaflavine compounds. []

Q3: Can this compound be used to synthesize other heterocycles besides 5-deazaflavines?

A: Yes, it demonstrates utility in synthesizing a range of heterocyclic systems beyond 5-deazaflavines. For example, it acts as a precursor for creating 2,4-diaminothieno[2,3-d]pyrimidine and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. [] This versatility makes it a valuable building block in organic synthesis, particularly for medicinal chemistry applications where these heterocyclic scaffolds are prevalent.

Q4: What influences the reactivity of this compound?

A: The reactivity of this compound is significantly influenced by its structural features. [] The presence of electron-withdrawing chlorine atoms at the 4 and 6 positions of the pyrimidine ring enhances the electrophilicity of the carbon atoms at these positions, making them susceptible to nucleophilic attack. Additionally, the aldehyde group at the 5 position can participate in condensation reactions, further expanding its synthetic utility.

Q5: Are there any advantages to using microwave-assisted synthesis with this compound?

A: Microwave-assisted synthesis has proven to be a highly efficient method for reactions involving this compound. [, ] Researchers have successfully employed this technique for synthesizing pyrazolo[3,4-d]pyrimidines, demonstrating its effectiveness in promoting cyclization reactions. [] This method offers advantages like shorter reaction times and improved yields compared to conventional heating methods.

Q6: What analytical techniques are commonly used to characterize compounds derived from this compound?

A: Researchers often employ various spectroscopic techniques to characterize compounds synthesized using this compound. These include FT-IR spectroscopy, 1H-NMR spectroscopy, mass spectroscopy, and elemental analysis. [] These methods help confirm the structures of the synthesized compounds and ensure their purity.

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